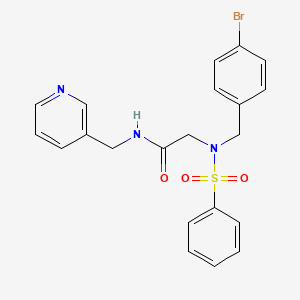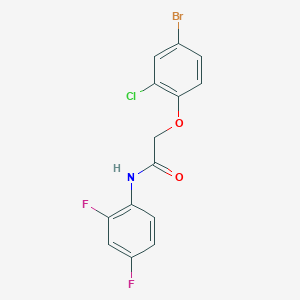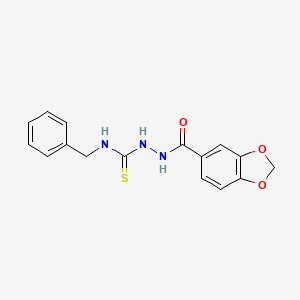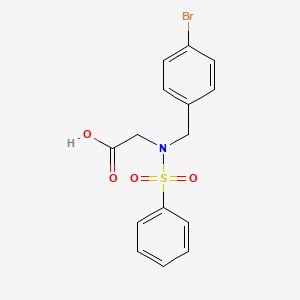![molecular formula C14H18BrNO4S B3484211 N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine](/img/structure/B3484211.png)
N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine
Overview
Description
N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine is an organic compound that features a bromophenyl sulfonyl group attached to a cyclohexylglycine moiety
Preparation Methods
The synthesis of N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-cyclohexylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, particularly against Gram-positive pathogens.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The cyclohexylglycine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine can be compared to other similar compounds, such as:
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADWQPLEIDPROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484132.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3484136.png)


![N-(2-methoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B3484161.png)
![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B3484200.png)
![4-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3484205.png)

![ethyl (2,6-dichloro-4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3484208.png)
![N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3484219.png)


![{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B3484236.png)
